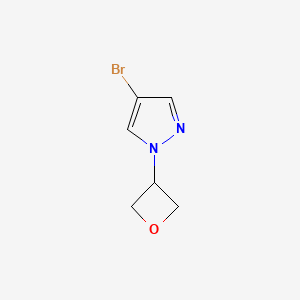

4-bromo-1-(oxetan-3-yl)-1H-pyrazole

描述

Significance of Pyrazole (B372694) and Oxetane (B1205548) Heterocycles in Contemporary Chemical Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govnih.gov Its derivatives are integral components of numerous blockbuster drugs, demonstrating a wide array of pharmacological activities including anti-inflammatory, anticancer, and antibacterial properties. nih.govnih.gov The metabolic stability and versatile nature of the pyrazole ring make it a "privileged scaffold," a molecular framework that is repeatedly found in successful drugs. nih.govnih.gov This has led to its inclusion in top-selling medications for a variety of conditions, from cancer and HIV to erectile dysfunction. nih.gov

Complementing the biological prowess of the pyrazole ring is the oxetane moiety, a four-membered saturated heterocycle containing one oxygen atom. In recent years, oxetanes have gained significant traction in drug discovery as a means to enhance the physicochemical properties of drug candidates. Their incorporation can lead to improved aqueous solubility, reduced lipophilicity, and better metabolic stability. The unique three-dimensional nature of the oxetane ring can also facilitate novel interactions with biological targets.

Rationale for the Synthesis and Investigation of the 4-Bromo-1-(oxetan-3-yl)-1H-pyrazole Scaffold

The strategic combination of the pyrazole and oxetane rings in this compound is a deliberate effort to harness the synergistic benefits of both components. The rationale for its synthesis and investigation is multifaceted:

Bioisosteric Replacement and Property Modulation: The oxetane group can act as a bioisostere for other functionalities, subtly altering the molecule's size, shape, and electronic distribution to fine-tune its interaction with a biological target.

Improved Drug-like Properties: The inherent properties of the oxetane ring are expected to confer improved solubility and metabolic profiles to the pyrazole scaffold, addressing common challenges in drug development.

Vectorial Exit and Exploration of Chemical Space: The three-dimensional nature of the oxetane provides a distinct exit vector from the planar pyrazole ring, allowing for the exploration of new chemical space and potentially leading to enhanced target affinity and selectivity.

Scaffold for Further Functionalization: The bromine atom at the 4-position of the pyrazole ring serves as a versatile synthetic handle. It allows for the introduction of a wide variety of substituents through cross-coupling reactions, enabling the generation of a diverse library of compounds for biological screening. researchgate.net This is a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies and optimize lead compounds. japsonline.com

In essence, the this compound scaffold is designed to be a highly adaptable platform for the discovery of new therapeutic agents, combining a proven pharmacophore with a property-enhancing moiety.

Direct Synthesis Approaches to the this compound Core

Direct synthetic routes to this compound and its derivatives are pivotal for accessing this chemical space for various research applications. These methods often involve the formation of the N-C bond between the pyrazole nitrogen and the oxetane ring or the construction of the pyrazole ring with the oxetane moiety already in place.

N-Alkylation Strategies for Pyrazole Annulation with Oxetane Moieties

A primary and straightforward approach to the synthesis of 1-substituted pyrazoles is the N-alkylation of a pre-existing pyrazole ring. In the context of this compound, this involves the reaction of 4-bromopyrazole with a suitable oxetane electrophile.

The N-alkylation of pyrazoles can be achieved under basic conditions, where a base is used to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on an alkyl halide or a similar electrophile. For the introduction of the oxetan-3-yl group, electrophiles such as oxetan-3-yl tosylate or 3-iodooxetane can be employed. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base and reaction conditions can influence the regioselectivity of the alkylation, particularly with unsymmetrically substituted pyrazoles.

Alternatively, acid-catalyzed N-alkylation methods have been developed using trichloroacetimidate electrophiles. mdpi.commdpi.com This approach can provide access to N-alkyl pyrazoles under milder conditions, avoiding the need for strong bases. semanticscholar.org While not specifically documented for oxetane derivatives, this method could potentially be adapted for the synthesis of this compound.

Table 1: N-Alkylation Reaction Conditions

| Starting Pyrazole | Oxetane Electrophile | Base/Catalyst | Solvent | Product |

|---|---|---|---|---|

| 4-Bromopyrazole | Oxetan-3-yl tosylate | NaH | DMF | This compound |

| 4-Bromopyrazole | 3-Iodooxetane | K₂CO₃ | Acetonitrile | This compound |

Cycloaddition Reactions in the Construction of Pyrazole-Oxetane Systems

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings like pyrazoles. organic-chemistry.org These methods can be employed to build the pyrazole ring with the desired substituents in a highly controlled manner.

A regioselective method for the synthesis of bromopyrazoles involves the copper-catalyzed cycloaddition of 4-bromosydnones with alkynes. Sydnones are mesoionic heterocyclic compounds that can act as 1,3-dipoles in cycloaddition reactions. The use of a copper catalyst, such as copper(I) iodide, promotes the reaction and controls the regioselectivity, leading to the formation of 1,4,5-trisubstituted pyrazoles.

To synthesize a derivative of this compound using this method, an alkyne bearing an oxetane moiety, such as 3-ethynyloxetane, would be reacted with a 4-bromosydnone. The reaction would proceed via a [3+2] cycloaddition, followed by the extrusion of carbon dioxide to afford the aromatic pyrazole ring. This approach allows for the direct incorporation of the bromo substituent at the 4-position of the pyrazole core.

Spirocyclic systems containing both an oxetane and a pyrazole ring are of interest due to their unique three-dimensional structures. One potential, though not extensively documented, approach to such systems is through an intramolecular [3+2] cycloaddition of a suitably functionalized propargyl ether derivative.

This strategy would involve a substrate containing both a diazo group and a propargyl ether tethered to an oxetane core. Upon thermal or metal-catalyzed activation, the diazo compound would form a reactive intermediate that could undergo an intramolecular cycloaddition with the alkyne of the propargyl ether. This would lead to the formation of a spiro-oxetane pyrazoline, which could then be oxidized to the corresponding pyrazole. While the synthesis of spiro-pyrazolines and pyrazoles from diazo intermediates and alkenes has been reported, the specific application to form spiro-oxetane systems via intramolecular cycloaddition of propargyl ethers requires further investigation. nih.govrsc.org

Aza-Michael Addition in Oxetane-Pyrazole Conjugate Formation

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides an effective method for the formation of carbon-nitrogen bonds. This reaction can be applied to the synthesis of oxetane-pyrazole conjugates by reacting a pyrazole with an α,β-unsaturated system containing an oxetane ring.

A notable example is the reaction of NH-heterocycles, including pyrazoles, with methyl 2-(oxetan-3-ylidene)acetate. nih.gov This reaction proceeds via an aza-Michael addition of the pyrazole nitrogen to the electron-deficient double bond of the oxetanylidene acetate. The reaction is typically catalyzed by a base, such as cesium carbonate (Cs₂CO₃), and can be performed under mild conditions. nih.gov This methodology offers a direct route to 3-substituted 3-(pyrazol-1-yl)acetoxymethyl)oxetane derivatives. For the synthesis of the target compound, a similar strategy could be envisioned using a 4-bromopyrazole as the nucleophile.

Table 2: Aza-Michael Addition for Oxetane-Pyrazole Conjugates

| Pyrazole | Michael Acceptor | Catalyst | Solvent | Product |

|---|---|---|---|---|

| 4-Bromopyrazole | Methyl 2-(oxetan-3-ylidene)acetate | Cs₂CO₃ | THF | Methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-(oxetan-3-yl)acetate |

Ruthenium-Catalyzed Oxidative Alkynylation and Subsequent Condensation to Pyrazoles

Ruthenium catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations, including C-H activation and oxidative coupling reactions. A relevant strategy for the synthesis of pyrazole-oxetane systems involves the ruthenium-catalyzed oxidative alkynylation of a primary alcohol containing an oxetane moiety, followed by condensation with a hydrazine (B178648). nih.gov

In this approach, a primary alcohol, such as (oxetan-3-yl)methanol, is reacted with a terminal alkyne in the presence of a ruthenium catalyst. This oxidative alkynylation reaction forms an α,β-acetylenic ketone (ynone) intermediate. Subsequent condensation of this ynone with a hydrazine, such as 4-bromophenylhydrazine, in the presence of a copper catalyst, leads to the formation of the corresponding pyrazole. This two-step, one-pot procedure allows for the efficient construction of pyrazoles bearing an oxetane substituent. nih.gov This methodology provides a versatile route to a range of substituted pyrazoles by varying the starting alcohol, alkyne, and hydrazine.

Table 3: Ruthenium-Catalyzed Synthesis of Oxetane-Pyrazoles

| Oxetane Precursor | Alkyne | Hydrazine | Catalyst System | Product |

|---|---|---|---|---|

| (Oxetan-3-yl)methanol | Triisopropylsilylacetylene | p-Bromophenylhydrazine | Ru catalyst, Cu(OAc)₂ | 1-(4-Bromophenyl)-5-(triisopropylsilyl)-3-(oxetan-3-yl)-1H-pyrazole |

An exploration into the synthetic utility and functionalization of this compound reveals its significance as a versatile scaffold in modern organic chemistry. This article details the methodologies for its derivatization, focusing on transition metal-catalyzed reactions and its strategic use as a foundational element in the construction of more complex molecular structures.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-(oxetan-3-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMOXXCOWYOPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374657-02-9 | |

| Record name | 4-BROMO-1-(OXETAN-3-YL)-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 1 Oxetan 3 Yl 1h Pyrazole

Reactivity of the Bromine Atom on the Pyrazole (B372694) Ring

The presence of a bromine atom on the pyrazole ring imparts significant synthetic versatility to the molecule. Bromo(hetero)arenes are well-established as valuable precursors for a wide array of chemical transformations, particularly in the realm of metal-catalyzed reactions. mdpi.com The pyrazole ring itself is an aromatic heterocyclic compound with two nitrogen atoms, which influences its polarity and reactivity, and it readily undergoes various substitution reactions. nih.gov

Bromo-substituted heterocyclic compounds are key starting materials for functionalization through transition-metal-catalyzed cross-coupling reactions. mdpi.com The bromine atom at the 4-position of the pyrazole ring in 4-bromo-1-(oxetan-3-yl)-1H-pyrazole is susceptible to participation in such transformations. These reactions typically involve the catalytic cycle of a transition metal, most commonly palladium, to form new carbon-carbon or carbon-heteroatom bonds.

One of the most prominent examples of such reactions is the Suzuki-Miyaura coupling. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. For instance, the reaction of 4-bromo-2-methylaniline (B145978) with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ has been shown to yield both monosubstituted and bisubstituted products. nih.gov This demonstrates the feasibility of using bromo-substituted aromatic compounds in Suzuki cross-coupling reactions to introduce a variety of functional groups. nih.gov

The general scheme for a Suzuki-Miyaura coupling involving a bromo-substituted pyrazole is depicted below:

Table 1: Generalized Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

This table illustrates the general components of a Suzuki-Miyaura cross-coupling reaction applicable to bromo-substituted pyrazoles.

Beyond the Suzuki-Miyaura coupling, other metal-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are also plausible transformations for the bromine atom on the pyrazole ring. These reactions provide powerful tools for the elaboration of the pyrazole core, enabling the synthesis of a diverse library of derivatives with potential applications in various fields of chemical research.

Reactivity of the Oxetane (B1205548) Ring

The oxetane ring, a four-membered cyclic ether, is an increasingly popular motif in medicinal chemistry. nih.govnih.gov It is often used as a polar and metabolically stable substitute for gem-dimethyl or carbonyl groups. beilstein-journals.org Despite its growing use as a stable structural element, the inherent ring strain of approximately 25.5 kcal/mol makes the oxetane ring susceptible to ring-opening reactions under specific conditions. beilstein-journals.orgresearchgate.net

The cleavage of the oxetane ring typically proceeds via nucleophilic attack, which can be facilitated by catalysts. researchgate.net The stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability. nih.gov However, the presence of an internal nucleophile can promote ring-opening, particularly under acidic conditions. nih.gov

Recent research has unveiled a novel metabolic pathway for oxetane-containing compounds. It has been demonstrated that oxetanes can serve as substrates for human microsomal epoxide hydrolase (mEH), an enzyme previously thought to exclusively hydrolyze epoxides. nih.gov This discovery marks oxetanes as the first non-epoxide class of substrates for this enzyme. nih.gov

The hydrolysis of the oxetane ring by mEH results in the formation of a diol. nih.gov The efficiency of this enzymatic ring-opening can be significantly influenced by the structural features in the vicinity of the oxetane moiety. nih.gov Key factors that have been found to modulate the rate of hydrolysis include the pKa of nearby functional groups and the distance between the oxetane ring and other parts of the molecule. nih.gov For instance, a higher pKa in the proximity of the oxetane and an increased distance to a benzylic nitrogen atom have been shown to enhance the reaction rate. nih.gov The presence of methyl groups on or near the oxetane ring can also increase the rate of hydrolysis. nih.gov

Table 2: Factors Influencing mEH-Catalyzed Oxetane Hydrolysis

| Structural Factor | Effect on Reaction Rate |

|---|---|

| Higher pKa near the oxetane ring | Increased rate |

| Increased distance between oxetane and benzylic nitrogen | Increased rate |

This table summarizes the structural modifications that can enhance the rate of oxetane ring hydrolysis by human microsomal epoxide hydrolase (mEH). Source: nih.gov

The oxetane ring can be readily opened under acidic conditions, employing either Brønsted or Lewis acids to activate the ring. researchgate.net The reaction typically involves protonation or coordination of the oxetane oxygen to the acid, which facilitates nucleophilic attack at one of the ring carbons. researchgate.net

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are effective catalysts for the ring-opening of oxetanes with various nucleophiles. researchgate.net For example, the BF₃·OEt₂-catalyzed reaction of oxetanes with ylides has been reported to yield the corresponding ring-opened products in good yields. researchgate.net Similarly, Brønsted acids can promote the ring-opening. Concentrated hydrohalogen acids like HBr and HI have been used to open oxetane rings at room temperature, yielding the corresponding halo-alcohols. researchgate.net

The regioselectivity of the nucleophilic attack is often directed to the less-substituted carbon of the oxetane ring, following an Sₙ2-type mechanism. researchgate.net

Table 3: Examples of Acid-Catalyzed Oxetane Ring-Opening

| Oxetane Substrate | Acid Catalyst | Nucleophile | Product |

|---|---|---|---|

| Unsubstituted Oxetane | BF₃·OEt₂ | Ylide | Ring-opened product |

| Anhydro-xylofuranose oxetane | HBr (conc.) | Br⁻ | 5-bromo-5-deoxy derivative |

This table provides examples of different acid catalysts and nucleophiles used in the ring-opening reactions of oxetanes. Source: researchgate.net

While often considered a stable component of a larger molecule, the oxetane motif can also participate in or be formed through cycloaddition reactions. acs.org For instance, the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, is a well-known method for the synthesis of oxetanes. beilstein-journals.org

In the context of pre-existing oxetane rings, cycloaddition chemistry has also been explored. Harrity and co-workers have demonstrated the use of an oxetane-containing motif in both intermolecular and intramolecular sydnone (B8496669) cycloadditions to synthesize oxetane-containing pyrazole derivatives. acs.org This showcases the ability of the oxetane ring to be carried through cycloaddition reaction sequences to generate complex heterocyclic systems.

Cycloaddition Chemistry Involving the Oxetane Moiety

Diels-Alder Reactivity of Oxetane-Fused 4H-Pyrazoles

Recent computational studies have highlighted the potential of oxetane-fused 4H-pyrazoles as highly reactive dienes in Diels-Alder reactions. nih.govnih.gov A density functional theory (DFT) investigation has shown that incorporating an oxetane ring at the C4 position of the pyrazole scaffold can significantly enhance its reactivity. nih.gov This increased reactivity is attributed to a synergistic combination of spirocyclization and hyperconjugation. nih.gov

The study compared the Diels-Alder reactivity of several 4H-pyrazoles with bicyclononyne (BCN). The oxetane-fused 4H-pyrazole was predicted to have a Gibbs free energy of activation (ΔG‡) of 16.9 kcal/mol. nih.gov This is comparable to the highly reactive 4,4-difluoro-4H-pyrazole, which has a calculated activation energy of 17.0 kcal/mol. nih.gov Notably, the oxetane-substituted pyrazole is predicted to be approximately 730,000 times more reactive than an unactivated dimethyl-4H-pyrazole. nih.gov

The enhanced reactivity of the oxetane-fused pyrazole is particularly interesting because it is achieved without a significant lowering of the lowest unoccupied molecular orbital (LUMO) energy, which is often a strategy for increasing Diels-Alder reactivity. nih.gov This suggests that the oxetane moiety activates the pyrazole ring towards cycloaddition through a unique mechanism. nih.gov The combination of high reactivity and potentially greater stability compared to their fluorinated counterparts makes these oxetane-substituted pyrazoles promising reagents for applications such as bioorthogonal chemistry. researchgate.netrsc.org

Table 1: Calculated Activation Energies and Relative Rates for Diels-Alder Reactions of 4H-Pyrazoles with BCN

| 4H-Pyrazole Derivative | Activation Energy (ΔG‡, kcal/mol) | Relative Rate | LUMO Energy (eV) |

| Dimethyl 4H-pyrazole | 24.9 | 1 | -1.3 |

| Cyclobutane 4H-pyrazole | 21.8 | 190 | -1.4 |

| Oxetane 4H-pyrazole | 16.9 | 730,000 | -1.5 |

| Difluoro 4H-pyrazole | 17.0 | 620,000 | -2.1 |

| Data sourced from a computational study. nih.gov |

Ring Expansion Reactions (e.g., Cobalt-Catalyzed)

While specific studies on the cobalt-catalyzed ring expansion of this compound are not extensively documented, the broader field of transition-metal-catalyzed reactions of pyrazole derivatives provides valuable insights. Cobalt catalysis, in particular, has been effectively used for the directed C-H arylation of N-aryl pyrazoles. nih.govrsc.org In these reactions, the pyrazole nitrogen acts as a directing group, facilitating the functionalization of the adjacent aryl ring. nih.gov

This principle of cobalt-catalyzed C-H activation could potentially be extended to induce ring expansion reactions in suitably substituted pyrazole systems. For instance, a carbocation formed on a side chain attached to the pyrazole ring could undergo rearrangement, leading to ring expansion. Such rearrangements are known to be driven by the relief of ring strain, as seen in the palladium-catalyzed ring expansion of spirocyclopropanes.

Although not directly involving cobalt, the reactivity of the oxetane ring itself is pertinent. The inherent strain in the four-membered oxetane ring makes it susceptible to ring-opening and rearrangement reactions, which can be facilitated by various catalysts. acs.org The combination of a reactive pyrazole core and a strained oxetane substituent in this compound suggests the potential for complex skeletal rearrangements under appropriate catalytic conditions.

Further research is needed to explore the viability of cobalt-catalyzed or other transition-metal-catalyzed ring expansion reactions specifically for this compound.

Chemoselectivity and Regioselectivity in Multi-Component Reactions

The presence of multiple reactive sites in this compound—namely the pyrazole ring, the bromo substituent, and the oxetane ring—makes its behavior in multi-component reactions a subject of significant interest. The chemoselectivity and regioselectivity of such reactions are crucial for the synthesis of complex molecules.

The bromo substituent at the C4 position of the pyrazole ring is a key functional group for controlling regioselectivity in cross-coupling reactions. For example, in Suzuki-Miyaura and Sonogashira reactions, the C4-bromo position can be selectively functionalized. rsc.orgnih.gov The regioselectivity of iodination reactions on 1-aryl-3-CF3-1H-pyrazoles has been shown to be highly dependent on the reaction conditions, affording either the 4-iodo or 5-iodo isomer exclusively. rsc.orgnih.gov This highlights the ability to selectively activate specific positions on the pyrazole ring.

In the context of multi-component reactions, the pyrazole ring can act as a versatile scaffold. Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols have been shown to produce substituted pyrroles with high regioselectivity. organic-chemistry.org This demonstrates the potential for pyrazole derivatives to participate in complex, atom-efficient transformations.

The oxetane moiety can also influence the selectivity of reactions. Its presence can direct metal catalysts to specific sites or participate in reactions itself. The interplay between the reactivity of the pyrazole core, the C4-bromo substituent, and the N1-oxetanyl group will determine the outcome of multi-component reactions involving this compound. Understanding and controlling this interplay is key to harnessing its synthetic potential.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 1 Oxetan 3 Yl 1h Pyrazole

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

While experimental High-Resolution Mass Spectrometry (HRMS) data, which provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), was not located, predicted data is available. HRMS is a definitive technique for confirming the elemental composition of a molecule. The predicted monoisotopic mass for C₆H₇BrN₂O is 201.97418 Da uni.lu. Predicted m/z values for common adducts have also been calculated and are presented in the table below.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 202.98146 |

| [M+Na]⁺ | 224.96340 |

| [M-H]⁻ | 200.96690 |

| [M+NH₄]⁺ | 220.00800 |

| [M+K]⁺ | 240.93734 |

| Data sourced from predicted values. uni.lu |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

No published reports on the single-crystal X-ray diffraction analysis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole were found. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions. Without such a study, the exact solid-state conformation and packing structure of the molecule remain unconfirmed.

Vibrational Spectroscopy (Infrared) for Functional Group Characterization

Experimental Infrared (IR) spectroscopy data for this compound is not available in the searched literature. An IR spectrum would be used to identify the presence of key functional groups by detecting the vibrational frequencies of specific bonds. For this molecule, characteristic absorption bands would be expected for C-H stretching and bending (from both the aromatic pyrazole (B372694) and aliphatic oxetane (B1205548) rings), C=C and C=N stretching of the pyrazole ring, C-N stretching, C-O-C stretching of the ether in the oxetane ring, and C-Br stretching.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

No empirical data from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound could be located. DSC analysis would provide information on thermal events such as melting point, glass transitions, and decomposition temperatures, which are fundamental physical properties of a pure compound. While some chemical suppliers predict a boiling point of 302.1±32.0 °C, this is a calculated value and not an experimentally determined thermal property from DSC chemicalbook.com.

Computational and Theoretical Investigations of 4 Bromo 1 Oxetan 3 Yl 1h Pyrazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. scispace.comnih.gov By calculating the electron density, DFT can determine the ground-state energy, the distribution of electrons, and the nature of chemical bonds within the 4-bromo-1-(oxetan-3-yl)-1H-pyrazole system.

A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). informaticsjournals.co.in The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov For pyrazole (B372694) derivatives, the HOMO is often located on the pyrazole ring and associated atoms, while the LUMO may be distributed across the pyrazole system, indicating its role as a potential electron acceptor. scispace.com

DFT-based reactivity descriptors are also calculated to predict how the molecule will interact with other chemical species. These include:

Electronegativity (χ): Measures the molecule's power to attract electrons. informaticsjournals.co.in

Chemical Hardness (η): Indicates resistance to change in its electron distribution. A large HOMO-LUMO gap generally corresponds to a high hardness value. nih.gov

Fukui Functions: These functions reveal the most likely sites for nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. nih.govmdpi.com

In systems combining an oxetane (B1205548) ring with a pyrazole core, DFT studies have shown that the oxetane functionality can significantly influence the electronic properties and reactivity of the pyrazole scaffold. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The molecule possesses conformational flexibility, primarily around the single bond connecting the nitrogen atom of the pyrazole ring to the C3-carbon of the oxetane ring. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them.

By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be mapped. This helps to identify low-energy, stable conformers that are more likely to be present under experimental conditions.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms according to the laws of classical mechanics, MD can explore the conformational landscape, revealing how the molecule flexes, vibrates, and interacts with its environment (such as a solvent or a biological receptor). For a potential drug candidate, MD simulations are essential for understanding how the molecule might adapt its shape to fit into a protein's binding site.

Assessment of Ring Strain and its Impact on Chemical Behavior

The oxetane ring in this compound is a four-membered heterocycle, which inherently possesses significant ring strain due to the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. This strain is a source of potential energy that can influence the molecule's chemical reactivity.

Computational studies on similar systems, such as spirocyclic 4H-pyrazoles, have demonstrated that the presence of an oxetane ring can dramatically enhance reactivity in certain reactions, like Diels-Alder cycloadditions. nih.gov This increased reactivity is attributed to a combination of factors:

Spirocyclization: The attachment of the strained ring to the pyrazole core can alter the geometry and electronic structure of the pyrazole system.

Hyperconjugation: Interactions between the orbitals of the strained oxetane ring and the pyrazole system can further modulate electronic properties.

A computational study predicted that a 4H-pyrazole containing an oxetane functionality is approximately 730,000 times more reactive in a Diels-Alder reaction than an unactivated counterpart. nih.gov This effect is achieved without significantly altering the electronic properties of the diene system, suggesting that the oxetane ring enhances reactivity primarily through strain and stereoelectronic effects. nih.gov This highlights how the strained oxetane moiety in this compound is expected to be a key determinant of its chemical behavior.

Molecular Docking Studies for Ligand-Target Interactions

Given that pyrazole derivatives are common scaffolds in medicinal chemistry, a primary application of computational studies is to predict how this compound might interact with biological targets such as enzymes or receptors. nih.govnih.gov Molecular docking is the method used for this purpose. ijpbs.com

The process involves:

Obtaining the three-dimensional crystal structure of a target protein from a database like the Protein Data Bank (PDB). ijpbs.com

Defining the active site, which is the region of the protein where a ligand is expected to bind.

Computationally placing the this compound molecule into this active site in numerous possible orientations and conformations.

Using a scoring function to estimate the binding affinity (often reported as a binding score in kcal/mol) for each pose. The most favorable poses are those with the lowest energy scores. ijpbs.com

These studies can reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-protein complex. nih.gov For instance, docking studies on other pyrazole derivatives have been used to rationalize their inhibitory activity against targets like carbonic anhydrase and topoisomerase. nih.govnih.gov Such investigations are crucial for guiding the design of new, more potent inhibitors.

Prediction of Electronic and Thermodynamic Properties

Beyond structural and reactivity analysis, computational methods can predict a range of electronic and thermodynamic properties for this compound. These data are valuable for understanding the molecule's intrinsic characteristics and for predicting its behavior in various environments.

Electronic Properties: As discussed in the DFT section, properties like ionization potential, electron affinity, and the HOMO-LUMO gap are standard outputs. informaticsjournals.co.in These values help characterize the molecule's electronic nature.

Thermodynamic Properties: DFT calculations can also predict key thermodynamic data, including:

Enthalpy of formation (ΔHf)

Gibbs free energy of formation (ΔGf)

Heat capacity (Cv)

These values are essential for understanding the stability of the molecule and the energetics of reactions in which it participates.

Other Predicted Properties: Computational tools can also predict physicochemical properties relevant to drug development and material science. An example is the Predicted Collision Cross Section (CCS), which is a measure of the molecule's size and shape in the gas phase, relevant for analysis by ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 231.01276 | 143.1 |

| [M+Na]+ | 252.99470 | 153.4 |

| [M-H]- | 228.99820 | 149.9 |

| [M+NH4]+ | 248.03930 | 162.4 |

| [M+K]+ | 268.96864 | 144.6 |

Strategic Applications in Medicinal Chemistry and Drug Discovery Design

Role of the Oxetane (B1205548) Moiety as a Bioisostere in Heterocyclic Compounds

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in drug design. The oxetane ring has proven to be a highly effective bioisostere for several common chemical motifs, offering unique advantages in the optimization of lead compounds.

Replacement of Carbonyl and Gem-Dimethyl Groups

The oxetane ring is frequently employed as a bioisosteric replacement for carbonyl and gem-dimethyl groups. nih.govresearchgate.net Its utility in this capacity stems from a combination of steric and electronic similarities. The four-membered ring occupies a similar molecular volume to a gem-dimethyl group, but its oxygen atom introduces polarity, which can be advantageous for improving solubility and other physicochemical properties. nih.gov

As a carbonyl surrogate, the oxetane ring shares a comparable dipole moment and spatial orientation of lone-pair electrons, allowing it to act as a hydrogen bond acceptor, a critical interaction for many drug-target binding events. nih.gov However, unlike ketones which can be susceptible to metabolic reduction, the oxetane ring is generally more metabolically robust. acs.org Pioneering work has demonstrated that this replacement can improve metabolic stability and aqueous solubility while maintaining or enhancing biological activity. nih.govresearchgate.net For instance, the substitution of a carbonyl with an oxetane in certain compounds has been shown to alleviate issues of epimerization at adjacent stereocenters. acs.org

Mimicry of Other Cyclic and Acyclic Motifs

The versatility of the oxetane moiety extends to its ability to mimic other cyclic and acyclic structures. Spirocyclic oxetanes, for example, have been successfully used as surrogates for commonly employed heterocyles like morpholine and piperazine. nih.gov In a direct comparison, a spirocyclic oxetane demonstrated increased aqueous solubility and decreased lipophilicity compared to its morpholine analogue, while maintaining metabolic stability. acs.org

Furthermore, the incorporation of an oxetane into an aliphatic chain can induce significant conformational changes, favoring a bent or synclinal arrangement over the more typical linear antiplanar conformation. nih.gov This ability to enforce a specific three-dimensional geometry can be crucial for optimizing the fit of a molecule into a protein's binding pocket, thereby enhancing potency and selectivity. This conformational influence makes the oxetane a valuable tool for exploring new chemical space and rigidifying flexible molecules.

Modulating Physicochemical Properties through Oxetane Incorporation

The introduction of an oxetane ring into a molecule can profoundly alter its physicochemical profile. These changes are often beneficial for overcoming common liabilities in drug discovery, such as poor solubility, high lipophilicity, and rapid metabolic clearance.

Impact on Polarity, Lipophilicity (LogD), and pKa Modulation

The inherent polarity of the oxetane ring, conferred by its oxygen atom, makes it a valuable tool for modulating a compound's solubility and lipophilicity (LogD). Replacing a non-polar group like a gem-dimethyl or cyclobutane with an oxetane typically leads to a significant decrease in lipophilicity and an increase in aqueous solubility. nih.govnih.gov For example, the substitution of a cyclobutane with an oxetane in a series of IDO1 inhibitors resulted in enhanced potency and improved solubility. nih.gov

One of the most significant and predictable effects of oxetane incorporation is the modulation of the basicity (pKa) of nearby amine groups. The strong electron-withdrawing inductive effect of the oxetane oxygen can substantially lower the pKa of a proximal nitrogen atom. nih.gov This effect is distance-dependent, with a more pronounced reduction when the oxetane is closer to the basic center. This property is frequently exploited to fine-tune the ionization state of a drug molecule at physiological pH, which can in turn improve cell permeability, reduce off-target effects (such as hERG inhibition), and enhance selectivity. nih.govnih.gov

| Position of Oxetane Relative to Amine | Approximate pKa Reduction (units) |

|---|---|

| α (alpha) | ~2.7 |

| β (beta) | ~1.9 |

| γ (gamma) | ~0.7 |

| δ (delta) | ~0.3 |

Influence on Metabolic Stability and Clearance Pathways

The introduction of an oxetane ring is a widely used strategy to enhance metabolic stability. By replacing metabolically labile groups, such as gem-dimethyl groups which are prone to oxidative metabolism, the oxetane can block these "metabolic hot spots". nih.gov This often translates to a lower intrinsic clearance rate in human liver microsomes and hepatocytes, leading to improved pharmacokinetic profiles. acs.org

| Matched Pair | Ketone HLM Clint (μL min⁻¹ mg⁻¹) | Oxetane HLM Clint (μL min⁻¹ mg⁻¹) |

|---|---|---|

| Pair 1 | 18.0 | 22.9 |

| Pair 2 | <7 | <7 |

| Pair 3 | 77.4 | 80.0 |

| Pair 4 | 75.0 | 7.5 |

| Pair 5 | <7 | 8.5 |

Rational Design Principles for Oxetane-Pyrazole Scaffolds in Target-Oriented Synthesis

The pyrazole (B372694) ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs due to its favorable drug-like properties and synthetic accessibility. nih.govnih.gov When designing novel therapeutics based on the 4-bromo-1-(oxetan-3-yl)-1H-pyrazole core, several rational design principles can be applied to leverage the synergistic benefits of both the oxetane and pyrazole moieties.

The primary principle is to utilize the oxetane as a "pharmacokinetic modulator" for the pyrazole core. The pyrazole ring itself is relatively stable to metabolic degradation by oxygenases like Cytochrome P450 enzymes. nih.gov The strategic placement of the oxetane can further shield the molecule from metabolism or fine-tune its properties. For example, if a pyrazole-based inhibitor requires an adjacent basic group for target engagement, the oxetane can be positioned to lower its pKa, thereby reducing potential liabilities associated with high basicity while maintaining the necessary interactions.

Another key principle involves using the oxetane to impart three-dimensionality. The pyrazole ring is planar, and adding the sp³-rich oxetane introduces a vector that projects substituents into a different region of chemical space. This is critical for disrupting flat, aromatic interactions that can lead to off-target effects and for achieving higher selectivity by exploiting specific three-dimensional features within a target's binding site.

Finally, the 4-bromo substituent on the pyrazole ring serves as a versatile synthetic handle. Through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), this position can be elaborated with a wide variety of functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target. The design strategy, therefore, involves using the stable oxetane-pyrazole core to achieve favorable physicochemical properties while systematically modifying the 4-position to maximize target engagement.

Exploration of Conformational Restriction and Three-Dimensionality in Chemical Space

The introduction of three-dimensional (3D) character into drug candidates is a critical strategy to improve target engagement, selectivity, and physicochemical properties. Flat, two-dimensional molecules often have limitations in effectively exploring the complex, three-dimensional binding sites of biological targets. The this compound scaffold directly addresses this challenge through the incorporation of the oxetane ring.

The oxetane moiety, a four-membered cyclic ether, is increasingly recognized for its ability to confer significant 3D geometry. nih.gov Unlike more flexible alkyl chains or flat aromatic rings, the puckered conformation of the oxetane ring introduces a rigid, defined orientation of substituents. This inherent structural rigidity can act as a "conformational lock," restricting the rotational freedom of the pyrazole ring relative to the rest of a potential drug molecule. acs.org Such conformational restriction can be highly advantageous, as it reduces the entropic penalty of binding to a target protein, potentially leading to enhanced potency.

Computational and experimental studies have demonstrated that incorporating an oxetane can significantly alter the conformational preferences of adjacent molecular fragments. researchgate.net For instance, the presence of the oxetane can favor specific spatial arrangements that may be more conducive to binding with a specific protein pocket. This controlled exploration of 3D chemical space allows medicinal chemists to design molecules with higher specificity and reduced off-target effects. A computational study on a related oxetane-4H-pyrazole scaffold highlighted that the combination of spirocyclization with the electronic effects of the oxetane ring can enhance molecular reactivity in a controlled manner, suggesting that the oxetane's influence extends beyond simple steric bulk. nih.gov

Furthermore, the oxetane ring is a valuable bioisostere for less desirable functional groups like gem-dimethyl or carbonyl groups. researchgate.netbeilstein-journals.org Its introduction can lead to profound improvements in key drug-like properties, as summarized in the table below.

| Property | Influence of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Generally Increased | The oxygen atom acts as a strong hydrogen bond acceptor, improving interactions with water. acs.orgnih.gov |

| Metabolic Stability | Often Improved | The strained ring can be more resistant to metabolic degradation compared to more common functional groups. acs.orgnih.gov |

| Lipophilicity (LogP) | Generally Decreased | The polar nature of the ether linkage reduces overall lipophilicity, which can improve pharmacokinetic profiles. researchgate.net |

| Molecular Shape | Increased Three-Dimensionality | Moves away from flat structures, enabling better exploration of complex binding sites. nih.gov |

By leveraging the this compound scaffold, drug discovery programs can systematically explore the benefits of conformational restriction and enhanced three-dimensionality, aiming to develop drug candidates with superior efficacy and pharmacokinetic profiles.

Development of Oxetane-Pyrazole Building Blocks for Combinatorial and Parallel Synthesis

The efficiency of modern drug discovery relies heavily on the ability to rapidly synthesize and screen large numbers of diverse compounds. Combinatorial chemistry and parallel synthesis are key enabling technologies in this endeavor. The structure of this compound makes it an ideal building block for the creation of extensive chemical libraries. nih.govrsc.orgresearchgate.net

Both the pyrazole and oxetane motifs are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in approved drugs and bioactive molecules. nih.govnih.govsemanticscholar.org Pyrazole derivatives, in particular, are synthesized through a variety of robust chemical reactions, making them highly amenable to library synthesis. nih.govencyclopedia.pub The bromine atom at the 4-position of the pyrazole ring is a particularly valuable feature. It serves as a versatile synthetic handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic and parallel introduction of a diverse range of substituents at this position, rapidly generating a library of analogues from a common core.

The general workflow for utilizing this building block in a parallel synthesis campaign is outlined below:

| Step | Description | Key Advantage |

| 1. Core Scaffold | Start with this compound. | Provides the foundational 3D character and desirable physicochemical properties from the oxetane-pyrazole core. |

| 2. Reaction Plate Setup | Dispense the core scaffold into an array of reaction vessels (e.g., a 96-well plate). | Enables high-throughput processing. |

| 3. Parallel Derivatization | Add a different coupling partner (e.g., various boronic acids for Suzuki coupling) to each well along with the necessary catalyst and reagents. | Systematically introduces diversity at the 4-position of the pyrazole ring. nih.gov |

| 4. Purification & Analysis | Perform parallel purification (e.g., automated chromatography) and analysis to isolate and characterize the final compounds. | Ensures the quality and identity of the library members. |

| 5. Biological Screening | Screen the resulting library of novel compounds against a biological target of interest. | Rapidly identifies structure-activity relationships (SAR). |

The development and commercial availability of building blocks like this compound are crucial for the success of these high-throughput synthesis strategies. They provide medicinal chemists with ready access to structurally novel and diverse regions of chemical space, significantly accelerating the process of identifying and optimizing new drug candidates. rsc.org

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Methodologies for Oxetane-Pyrazole Scaffolds

The synthesis of pyrazole (B372694) scaffolds is a well-established field, traditionally relying on methods like the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or the cycloaddition of 1,3-dipoles. nih.gov However, the incorporation of the sterically demanding and potentially labile oxetane (B1205548) ring presents unique challenges and opportunities for methodological innovation. nih.govnih.gov

Future efforts are anticipated to move beyond conventional approaches to develop more efficient and versatile syntheses of oxetane-pyrazole scaffolds. nih.govnih.gov Key areas of development include:

Direct C-N Coupling Strategies: Novel cross-coupling reactions that directly forge the bond between the oxetane nitrogen and the pyrazole ring are highly desirable. This could involve the development of new catalysts or ligand systems that are tolerant of the oxetane ring's strain.

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions that assemble the oxetane-pyrazole core from simple, readily available starting materials would significantly improve efficiency and reduce waste. nih.govfrontiersin.org

Photoredox Catalysis: The use of photoredox catalysis offers a mild and powerful approach to forge challenging bonds and could be applied to the synthesis of these scaffolds under conditions that preserve the integrity of the oxetane ring. nih.gov

Recent advancements in the synthesis of related heterocyclic systems provide a glimpse into the potential for new methodologies. For instance, iodine-mediated oxidative intramolecular C-N bond formation has been used to generate pyrazoles from hydrazone intermediates. nih.gov Adapting such strategies to accommodate oxetane-containing substrates is a promising avenue for future research.

Integration of Flow Chemistry Techniques for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant hurdles, including safety, scalability, and reproducibility. mdpi.comresearchgate.net Flow chemistry has emerged as a transformative technology that addresses many of these challenges by offering precise control over reaction parameters, enhanced safety profiles, and the potential for efficient scaling-up. mdpi.comresearchgate.netscilit.com

The application of flow chemistry to the synthesis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole and related compounds is a key emerging trend. mdpi.comnih.gov The benefits include:

Improved Safety: Flow reactors handle only small volumes of reactants at any given time, which is particularly advantageous when dealing with potentially hazardous reagents or unstable intermediates that can be generated in situ and consumed immediately. nih.govnih.gov

Enhanced Reaction Control: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to more precise control over reaction temperature and time, which can improve yields and selectivities. rsc.org

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration, a concept known as "scaling out". rsc.orggalchimia.com This contrasts with the often complex and non-linear challenges of scaling up batch reactions. galchimia.com

Researchers have already demonstrated the successful use of flow chemistry for the multi-step synthesis of various pyrazole derivatives, including the generation of unstable diazo compounds followed by cycloaddition reactions. nih.govrsc.org A similar "assembly-line" approach, where sequential reactor modules perform different chemical transformations, could be developed for the efficient and scalable production of this compound. nih.gov

| Parameter | Batch Chemistry | Flow Chemistry | Relevance to Oxetane-Pyrazole Synthesis |

|---|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials. | Reduced risk due to small reaction volumes and in situ generation of intermediates. nih.gov | Safer handling of brominating agents and potentially unstable precursors. |

| Scalability | Complex, requires re-optimization. | Simpler, often achieved by extending run time ("scaling out"). rsc.org | Facilitates production of larger quantities for further studies and applications. |

| Process Control | Difficult to control temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. rsc.org | Improved yield and purity by minimizing side reactions related to the labile oxetane ring. |

| Reproducibility | Can be variable between scales. | High reproducibility and consistency. galchimia.com | Ensures reliable synthesis of the target compound. |

Advanced Computational Modeling for De Novo Design and Mechanistic Insights

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, offering powerful methods for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new molecules. nih.govnih.gov For the this compound scaffold, computational modeling can provide crucial insights that accelerate its development.

De Novo Design: By exploring virtual chemical space, computational methods can help design novel derivatives of this compound with tailored electronic and steric properties. nih.govresearchgate.net This allows for the rational design of compounds for specific applications prior to their synthesis.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of synthetic reactions, helping to optimize conditions and predict the feasibility of new transformations. nih.govnih.gov For example, DFT studies have been used to predict the Diels-Alder reactivity of oxetane-containing 4H-pyrazoles, finding that the oxetane can enhance reactivity in a manner comparable to electron-withdrawing fluorine atoms. nih.gov

Property Prediction: Computational models can predict key physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability, which are critical for applications in medicinal chemistry. acs.org

A computational study on an oxetane 4H-pyrazole predicted it to be highly reactive in Diels-Alder reactions, with an activation energy comparable to a difluorinated analogue, suggesting the oxetane group can be used to tune the electronic properties of the pyrazole ring. nih.gov

Exploration of Uncharted Chemical Space through Further Functionalization

The this compound molecule is a versatile building block, offering multiple sites for further chemical modification. The exploration of its "uncharted chemical space" involves systematically introducing new functional groups to create a diverse library of novel compounds. biosolveit.denih.govchemrxiv.org

The bromine atom on the pyrazole ring is a key handle for functionalization, serving as a precursor for a wide range of transformations: mdpi.com

Cross-Coupling Reactions: The bromo group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. mdpi.comresearchgate.net

Metalation: Halogen-metal exchange reactions can convert the bromo-pyrazole into a nucleophilic organometallic species, which can then react with a variety of electrophiles. mdpi.com

Amination and Etherification: The bromo substituent can also be replaced with nitrogen or oxygen nucleophiles through reactions like the Buchwald-Hartwig amination.

Furthermore, the oxetane ring itself, while generally stable, can potentially be opened under specific conditions to yield new scaffolds. nih.gov The pyrazole ring can also undergo N-alkylation or N-arylation at the unsubstituted nitrogen atom, further expanding the accessible chemical diversity. nih.gov This systematic exploration will be crucial for discovering new derivatives with unique properties and potential applications. biosolveit.de

Comprehensive Studies on Oxetane Core Tolerance Towards Diverse Reaction Conditions

A critical aspect of utilizing this compound as a building block is understanding the stability and tolerance of the oxetane ring under various synthetic conditions. digitellinc.com While often perceived as unstable due to ring strain, the stability of the oxetane core is highly dependent on its substitution pattern and the reaction environment. nih.govacs.org

Anecdotal evidence suggests that oxetanes are generally stable under basic conditions but can be susceptible to ring-opening under strongly acidic or high-temperature conditions. nih.govutexas.edu However, a systematic and comprehensive investigation into the tolerance of the 3-substituted oxetane in the context of the pyrazole scaffold is needed.

Future research should focus on:

Systematic Screening: Subjecting this compound to a wide range of common synthetic transformations (e.g., oxidations, reductions, various coupling reactions, protecting group manipulations) to map out its reactivity and stability profile. chemrxiv.org

Influence of Substitution: Investigating how different substituents on the pyrazole ring affect the stability of the oxetane moiety.

Predictive Models: Developing predictive models based on experimental data to better anticipate the stability of the oxetane ring in new chemical contexts. acs.org

常见问题

Q. What are the common synthetic routes for preparing 4-bromo-1-(oxetan-3-yl)-1H-pyrazole?

The synthesis typically involves cyclization and functionalization steps. For example:

- Cyclization : Reacting hydrazine derivatives with β-keto esters or aldehydes to form the pyrazole core .

- Oxetane Introduction : Oxetan-3-yl groups can be introduced via nucleophilic substitution or coupling reactions. For instance, reacting 4-bromo-1H-pyrazole with oxetan-3-yl tosylate under basic conditions (e.g., K₂CO₃ in DMF) .

- Bromination : Electrophilic bromination using NBS (N-bromosuccinimide) or Br₂ in acetic acid to install the bromine atom at the 4-position .

Key Optimization : Control reaction temperature (0–25°C) to minimize side products like di-brominated species .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- NMR :

- ¹H NMR : Peaks for oxetane protons (δ 4.5–5.0 ppm, multiplet) and pyrazole protons (δ 7.5–8.5 ppm) .

- ¹³C NMR : Distinct signals for C-Br (~105 ppm) and oxetane carbons (~75–85 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and confirms regioselectivity of substitution .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.0) .

Advanced Research Questions

Q. How does the oxetane substituent influence the reactivity of this compound in cross-coupling reactions?

- Steric Effects : The oxetane’s rigid, three-membered ring increases steric hindrance, slowing Buchwald-Hartwig aminations but favoring Suzuki-Miyaura couplings with bulky boronic acids .

- Electronic Effects : The electron-donating oxetane group activates the pyrazole ring for electrophilic substitutions but deactivates it for nucleophilic attacks .

Methodology : Use Pd(dppf)Cl₂ as a catalyst for Suzuki couplings, with optimized conditions (e.g., 80°C, 12h in THF/H₂O) to achieve >80% yield .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Structural Reanalysis : Verify purity via HPLC and crystallography to exclude impurities (e.g., di-brominated byproducts) as false positives .

- Assay Optimization : Test under varying pH (6.5–7.4) and redox conditions to account for compound instability .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with observed activity trends .

Q. How can computational methods guide the design of this compound derivatives for target-specific applications?

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like kinases or GPCRs .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- SAR Analysis : QSAR models (e.g., CoMFA) to prioritize substituents (e.g., electron-withdrawing groups at C-3) for enhanced bioactivity .

Experimental Design & Data Analysis

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

- Byproduct Formation : Use in-situ IR or LC-MS to monitor intermediates and adjust stoichiometry (e.g., limit Br₂ excess to 1.1 eq.) .

- Solvent Selection : Replace DMF with MeCN or EtOH to improve solubility and facilitate workup .

- Scale-up Protocols : Employ flow chemistry for bromination steps to enhance heat dissipation and safety .

Q. How to analyze regioselectivity in derivatization reactions of this compound?

- Isotopic Labeling : Introduce ¹³C at the oxetane ring to track substituent effects via NMR .

- Kinetic Studies : Compare activation energies (ΔG‡) for substitutions at C-3 vs. C-5 using Eyring plots .

- Crystallographic Data : Compare bond angles in intermediates to identify steric vs. electronic control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。